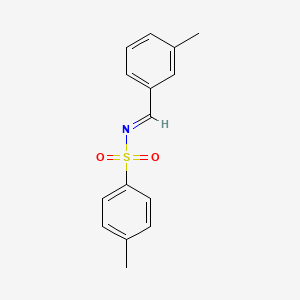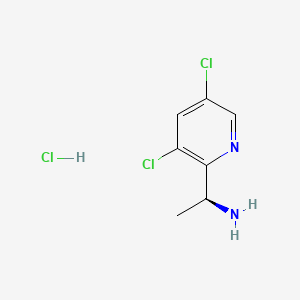
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two chlorine atoms attached to the pyridine ring and an amine group attached to the ethan-1-amine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine as the starting material.
Reaction with Ethylamine: The 3,5-dichloropyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form the intermediate product.
Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
化学反応の分析
Types of Reactions
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxides.
Reduction: Can produce reduced pyridine derivatives.
Substitution: Results in substituted pyridine compounds.
科学的研究の応用
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-1-(3,5-Difluoropyridin-2-yl)ethan-1-amine hydrochloride
- (S)-1-(3,5-Dibromopyridin-2-yl)ethan-1-amine hydrochloride
- (S)-1-(3,5-Dimethylpyridin-2-yl)ethan-1-amine hydrochloride
Uniqueness
(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and interaction with biological targets compared to its fluorine, bromine, or methyl-substituted analogs.
特性
分子式 |
C7H9Cl3N2 |
|---|---|
分子量 |
227.5 g/mol |
IUPAC名 |
(1S)-1-(3,5-dichloropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m0./s1 |
InChIキー |
ZZUAAUFEKQCDRS-WCCKRBBISA-N |
異性体SMILES |
C[C@@H](C1=C(C=C(C=N1)Cl)Cl)N.Cl |
正規SMILES |
CC(C1=C(C=C(C=N1)Cl)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


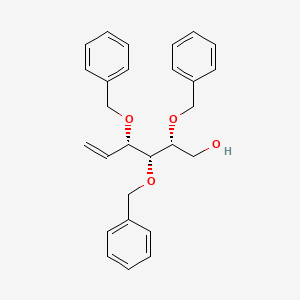
![tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15329744.png)
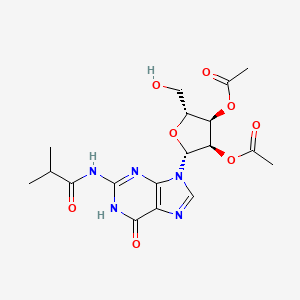
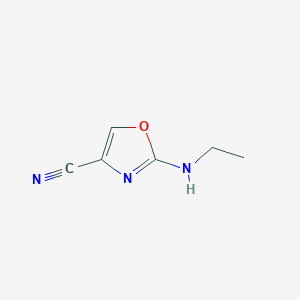
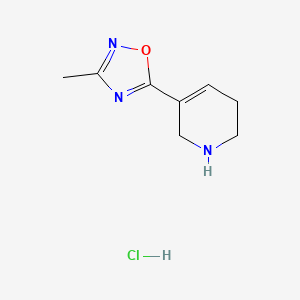
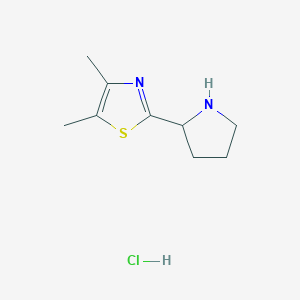
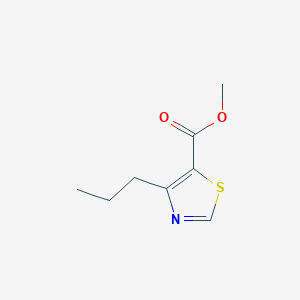
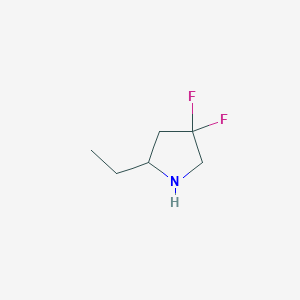
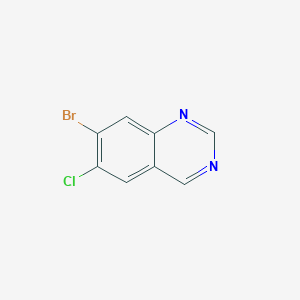
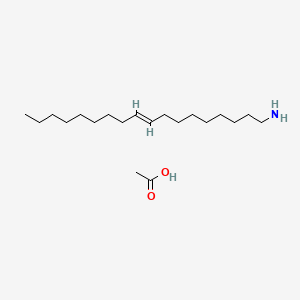
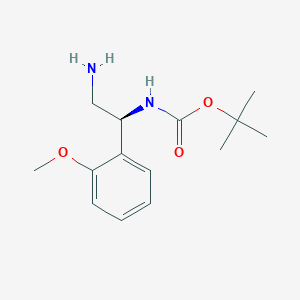

![4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)
